3,3'-Dimethoxybenzophenone fundamental properties
3,3'-Dimethoxybenzophenone fundamental properties
An In-depth Technical Guide to 3,3'-Dimethoxybenzophenone: Core Properties, Synthesis, and Applications
Introduction
3,3'-Dimethoxybenzophenone is an aromatic ketone, a derivative of the highly versatile benzophenone scaffold. The strategic placement of two methoxy groups on the phenyl rings significantly influences its electronic properties, solubility, and reactivity, making it a compound of interest in various fields of chemical research. While its isomers, particularly 4,4'-dimethoxybenzophenone, are more extensively documented as photoinitiators and UV absorbers, the 3,3'-isomer serves as a valuable synthetic intermediate and a subject for fundamental chemical studies.[1] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development and materials science.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its application in any experimental setting.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and unambiguous scientific communication. The primary identifiers for 3,3'-Dimethoxybenzophenone are summarized below.
| Identifier | Value | Source |
| IUPAC Name | bis(3-methoxyphenyl)methanone | [2] |
| Synonyms | Bis(3-methoxyphenyl)methanone | [1][2] |
| CAS Number | 39193-85-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| PubChem CID | 12548810 | [3] |
Physicochemical Data
The physical properties of 3,3'-Dimethoxybenzophenone dictate its handling, purification, and reaction conditions.
| Property | Value | Source |
| Boiling Point | 230-235 °C (at 20 Torr) | [2] |
| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to light yellow crystal powder (typical for related isomers) | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol.[4] |
Chemical Structure
The molecular structure consists of a central ketone group connecting two phenyl rings, each substituted with a methoxy group at the meta-position.
Caption: Chemical structure of 3,3'-Dimethoxybenzophenone.
Synthesis and Reactivity
The synthesis of benzophenone derivatives is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most prominent method.
Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to form aryl ketones.[5][6] For 3,3'-Dimethoxybenzophenone, this would typically involve the reaction of anisole (methoxybenzene) with 3-methoxybenzoyl chloride or the reaction of 1,3-dimethoxybenzene with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][7]
The general mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).[5]
-
Deprotonation: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final ketone product.
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of a Benzophenone Derivative
While a specific, detailed protocol for 3,3'-dimethoxybenzophenone is not available in the search results, the synthesis of its isomer, 4,4'-dimethoxybenzophenone, via Williamson Ether Synthesis provides a validated alternative approach starting from the corresponding dihydroxybenzophenone. This methodology is highly relevant for professionals requiring alternative synthetic routes.
Objective: To synthesize 4,4'-Dimethoxybenzophenone from 4,4'-Dihydroxybenzophenone.[8]
Materials:
-
4,4'-Dihydroxybenzophenone
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask, stir bar, ice bath
Procedure:
-
Add 4,4'-dihydroxybenzophenone (1.0 g, 4.6 mmol) to an oven-dried 50 mL round-bottom flask.[8]
-
Add dry DMF (15 mL) to the flask and cool the mixture to 0 °C using an ice bath.[8]
-
Slowly add sodium hydride (4.48 g, 18.7 mmol, 4.0 equiv) to the cooled mixture and stir at 0 °C.[8]
-
After 30 minutes, add methyl iodide (870 μL, 14 mmol, 3.0 equiv) to the reaction and allow it to stir overnight, gradually warming to room temperature.[8]
-
Upon completion, quench the reaction by adding water (10 mL).[8]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by silica gel chromatography.[8]
Self-Validation: The success of this protocol relies on the complete deprotonation of the hydroxyl groups by NaH, confirmed by the cessation of hydrogen gas evolution, followed by complete methylation by methyl iodide. Purity can be confirmed using standard analytical techniques (NMR, HPLC).
Applications in Research and Drug Development
The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science.[1] Derivatives are explored for a wide range of applications, from pharmaceuticals to industrial photoinitiators.[1]
Synthetic Intermediate
Dimethoxybenzophenones serve as crucial intermediates in the synthesis of more complex molecules.[1] While direct applications of the 3,3'-isomer are less documented than its 4,4'- counterpart, its structural framework is highly relevant. For example, chlorinated derivatives of dimethoxybenzophenone are critical intermediates in the synthesis of fungicides like Dimethomorph, which is vital for protecting crops.[1] This highlights the importance of the dimethoxybenzophenone scaffold in the agrochemical industry.[1] In the pharmaceutical sector, benzophenone derivatives are essential building blocks for medications, including antifungal and anti-inflammatory agents.[1]
Potential Photochemical Applications
Benzophenone and its derivatives are well-established as Type II photoinitiators, which are essential for processes like UV curing of inks, coatings, and 3D printing resins.[1][9][10]
Mechanism of Action:
-
Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state.[9]
-
In this excited triplet state, the molecule can abstract a hydrogen atom from a synergist molecule (e.g., an amine or thiol).[9]
-
This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and a substrate radical from the synergist.
-
The substrate radical is typically the species that initiates the polymerization of monomers, such as acrylates.[9]
The presence of electron-donating methoxy groups, as in 3,3'-dimethoxybenzophenone, is expected to influence the compound's absorption spectrum and the efficiency of radical generation, making it a candidate for research into novel photoinitiators.[9]
Safety and Handling
Proper handling of all chemical reagents is paramount in a research environment. The following information is synthesized from safety data sheets for benzophenone derivatives.
Hazard Identification
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[11][12] Avoid contact with skin and eyes.[13]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[11] Avoid breathing dust, vapor, mist, or gas.[11]
-
Ingestion: May be harmful if swallowed.[11] Do not ingest.[13]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13] All handling should be done in a well-ventilated area or under a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing and reducing agents.[13]
-
Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][14]
References
-
39193-85-6|3,3'-Dimethoxybenzophenone - BIOFOUNT. [Link]
-
3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem. [Link]
-
4,4'-Dihydroxy-3,3'-dimethoxybenzophenone | C15H14O5 | CID 15740213 - PubChem. [Link]
-
4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem. [Link]
- A process for the preparation of substituted benzophenones - Google P
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. [Link]
-
The Role of 3,4-Dimethoxyphenol in Organic Synthesis. [Link]
-
Synthesis of 3,3'-diamino benzophenone - PrepChem.com. [Link]
-
Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - ChemRxiv. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). [Link]
-
Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl | Request PDF - ResearchGate. [Link]
-
The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. [Link]
Sources
- 1. 3,3'-DIMETHOXYBENZOPHENONE | 39193-85-6 | Benchchem [benchchem.com]
- 2. 3,3'-DIMETHOXYBENZOPHENONE | 39193-85-6 [amp.chemicalbook.com]
- 3. 39193-85-6|3,3'-Dimethoxybenzophenone|3,3'-Dimethoxybenzophenone|-范德生物科技公司 [bio-fount.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
